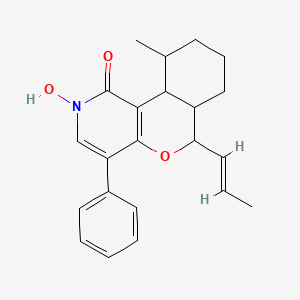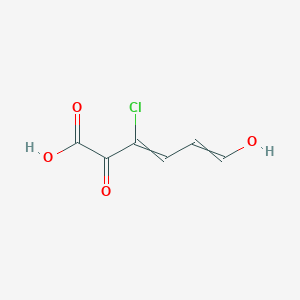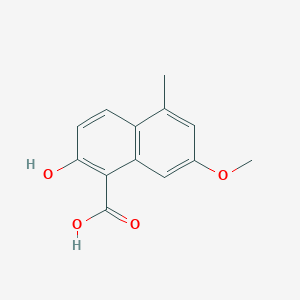
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-7-methoxy-5-methyl-1-naphthoic acid is a member of the class of naphthoic acids that is 1-naphthoic acid substituted at positions 2, 5 and 7 by hydroxy, methyl and methoxy groups respectively. It has a role as a bacterial metabolite. It is a naphthoic acid, a member of naphthols and a methoxynaphthalene.
Scientific Research Applications
1. Supramolecular Assemblies
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid has been studied in the context of supramolecular assemblies. Research by Pang et al. (2015) demonstrated the formation of molecular complexes with various N-containing cocrystal formers. These complexes exhibited supramolecular networks extended by hydrogen bonds and aromatic stacking interactions, highlighting the compound's role in facilitating diverse molecular architectures (Pang et al., 2015).
2. Metalation and Synthesis of Derivatives
Le et al. (2011) explored the metalation of a structurally similar compound, leading to the efficient construction of apogossypol derivatives, which are inhibitors of antiapoptotic Bcl-2 family proteins. This research underscores the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in synthesizing biologically active molecules (Le et al., 2011).
3. Synthesis from 2-Naphthol
Wang et al. (2013) focused on synthesizing 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid from 2-Naphthol. Their research contributes to understanding the synthetic processes and improving the overall yield and purity of the compound (Wang et al., 2013).
4. Solubility Measurement
Fan et al. (2018) measured the solubility of 3-Hydroxy-2-naphthoic acid in various solvents. Their findings provide valuable data for practical applications, potentially applicable to similar compounds like 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid (Fan et al., 2018).
5. Antibacterial Activity
Hansen et al. (2005) synthesized a series of derivatives including a compound structurally related to 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid and evaluated their antibacterial activity. This research indicates the potential of such compounds in developing antibacterial agents (Hansen et al., 2005).
6. Pharmaceutical Applications
Research on similar compounds like 1-Hydroxy-2-naphthoic acid, used in pharmaceutical salt formation, can inform the applications of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in the pharmaceutical field. Zhang et al. (2015) identified a new polymorph of this compound, which is significant for pharmaceutical applications (Zhang et al., 2015).
7. Cocrystal Formation
Studies on cocrystals involving hydroxy-naphthoic acids, such as the work of Bučar et al. (2007), provide insights into the potential of 2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid in forming cocrystals, which can have implications in material science and pharmaceuticals (Bučar et al., 2007).
8. Antitumor Antibiotic Synthesis
The compound's structural similarity to key intermediates in the synthesis of antitumor antibiotics, like neocarzinostatin, suggests its potential use in this field. Cooke et al. (2007) characterized a ligase integral to the biosynthesis of neocarzinostatin, which could be relevant for similar compounds (Cooke et al., 2007).
properties
Product Name |
2-Hydroxy-7-methoxy-5-methyl-1-naphthoic acid |
|---|---|
Molecular Formula |
C13H12O4 |
Molecular Weight |
232.23 g/mol |
IUPAC Name |
2-hydroxy-7-methoxy-5-methylnaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C13H12O4/c1-7-5-8(17-2)6-10-9(7)3-4-11(14)12(10)13(15)16/h3-6,14H,1-2H3,(H,15,16) |
InChI Key |
LYGUXQMPYLCEGL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC(=C2C(=O)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




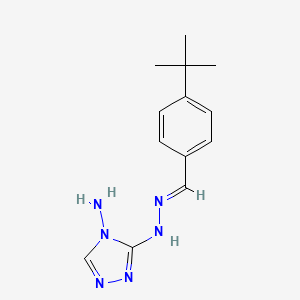

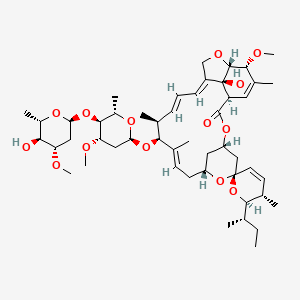
![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)
![2-[[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carbonyl]-(2-acetyloxyethyl)amino]ethyl acetate](/img/structure/B1244380.png)
![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)
![6-Phenyl-5-[4-(2-pyrrolidin-1-yl-ethoxy)-phenyl]-5,6,7,8-tetrahydro-naphthalen-2-ol](/img/structure/B1244382.png)
![2-[2-[2-[2-[carboxymethyl-[2-(2-octadecoxyethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]-N-[2-(2-octadecoxyethoxy)-2-oxoethyl]anilino]acetic acid](/img/structure/B1244384.png)
![(3R,4R,7S,10S)-3-[(1R,2S,4aR,6S,8aR)-2,3,4a,6-tetramethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-10-hydroxy-5-oxa-1-azatricyclo[5.2.1.04,10]decane-2,6-dione](/img/structure/B1244385.png)
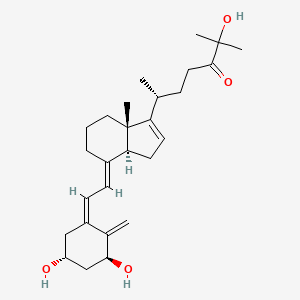
![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)
